molecular formula C15H21IN2O3 B1521790 Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate CAS No. 1186310-99-5

Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate

Cat. No.: B1521790
CAS No.: 1186310-99-5
M. Wt: 404.24 g/mol
InChI Key: DPPJZODPZSNYBF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate. The Chemical Abstracts Service has assigned the registry number 1186310-99-5 to this molecular entity, providing unambiguous identification within chemical databases. Alternative systematic nomenclature includes the descriptor 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate, which follows the Chemical Abstracts Service naming conventions. The compound is also recognized under the systematic name 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate in certain nomenclature systems.

The structural designation emphasizes the presence of the tert-butyl protecting group attached to the carboxylate functionality of the pyrrolidine ring system. The methylene linker connects the pyrrolidine scaffold to the 3-iodo-2-pyridyloxy substituent, creating a distinctive molecular architecture. The systematic naming protocol ensures precise identification of the substitution pattern, with the iodine atom positioned at the 3-position of the pyridine ring and the oxygen linkage occurring at the 2-position of the pyridine moiety.

Molecular Formula & Weight Validation

The molecular formula for tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate is definitively established as C₁₅H₂₁IN₂O₃. This composition reflects the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms within the molecular framework. The molecular weight has been precisely determined as 404.24 daltons according to Chemical Abstracts Service data, with alternative computational methods reporting values of 404.248 atomic mass units.

Molecular Parameter Value Source Reference
Molecular Formula C₁₅H₂₁IN₂O₃
Molecular Weight 404.24 g/mol
Average Mass 404.248 g/mol
Monoisotopic Mass 404.059691 Da

The monoisotopic mass, calculated using the most abundant isotopes of each constituent element, is reported as 404.059691 daltons. This precise mass determination is particularly valuable for mass spectrometric identification and structural confirmation studies. The elemental composition provides insight into the molecular complexity and the significant contribution of the iodine substituent to the overall molecular weight, representing approximately 31.4% of the total molecular mass.

Stereochemical Configuration & Undefined Stereocenters

The stereochemical analysis of this compound reveals the presence of one undefined stereocenter within the molecular structure. This stereocenter is located at the 3-position of the pyrrolidine ring, where the methylene linker to the iodopyridin-2-yloxy substituent is attached. The undefined nature of this stereocenter indicates that the compound may exist as a racemic mixture or that specific stereochemical assignment has not been definitively established in available structural data.

The pyrrolidine ring system inherently contributes to the three-dimensional character of the molecule through its non-planar conformation. Pyrrolidine derivatives are known to exhibit pseudorotation, a phenomenon where the five-membered ring adopts multiple conformational states in rapid equilibrium. This conformational flexibility influences the spatial orientation of the substituent at the 3-position and may impact the overall molecular geometry and potential biological activity profiles.

The presence of the undefined stereocenter has significant implications for the compound's physical and chemical properties. Different stereoisomers may exhibit distinct binding affinities to enantioselective proteins and could display varied pharmacological profiles. The stereochemical configuration at the pyrrolidine 3-position determines the spatial arrangement of the iodopyridin-2-yloxy substituent relative to the protected carboxyl group, potentially influencing molecular recognition processes and chemical reactivity patterns.

Crystallographic Data & X-ray Diffraction Studies

While specific crystallographic data for this compound are not available in the current literature, the structural characterization of related pyrrolidine derivatives provides insight into potential crystallographic behaviors. Modern X-ray diffraction methodologies, including advanced systems such as the SmartLab SE multipurpose diffractometer with built-in intelligent guidance, offer comprehensive approaches for structural elucidation of complex heterocyclic compounds.

Contemporary X-ray diffraction analysis employs sophisticated detection systems, including hybrid pixel array detectors that enable direct photon counting and noise-free imaging. These technological advances facilitate precise determination of molecular geometries, intermolecular interactions, and crystal packing arrangements in pyrrolidine-containing compounds. The XtaLAB Synergy-S single crystal diffractometer systems provide rapid data collection capabilities with microfocus X-ray sources optimized for small molecule structural analysis.

Energy-resolved X-ray diffraction topography methods have demonstrated effectiveness in mapping local structural features and lattice plane orientations. Such techniques could prove valuable for examining potential polymorphic forms or structural variations in crystalline samples of the target compound. The application of these advanced diffraction methodologies would enable detailed investigation of molecular conformations, hydrogen bonding patterns, and crystal packing motifs that influence the solid-state properties of this compound.

Comparative Analysis of Alternative Designations

The compound exhibits multiple systematic designations that reflect different nomenclature conventions and structural emphasis patterns. The primary designation, this compound, emphasizes the functional group arrangement and substitution pattern. The alternative Chemical Abstracts Service nomenclature, 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate, provides a more systematic approach to describing the tert-butyl group as 1,1-dimethylethyl.

Nomenclature System Designation Emphasis
IUPAC Standard tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate Functional group priority
CAS Registry 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate Systematic substitution
Alternative System 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate Alkyl group specification

The designation 2-Methyl-2-propanyl 3-{[(3-iodo-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate represents another systematic approach that explicitly describes the tert-butyl group as 2-methyl-2-propanyl. This nomenclature variation provides clarity regarding the branched alkyl structure and may be preferred in certain chemical contexts where explicit alkyl group identification is essential.

The various nomenclature systems also differ in their treatment of the pyrrolidine ring designation. While some systems use "pyrrolidine" as the base name, others employ "pyrrolidincarboxylate" to emphasize the carboxylate functionality. These nomenclature differences reflect evolving standards in chemical naming conventions and the need to accommodate diverse chemical database requirements while maintaining structural clarity and unambiguous identification of the molecular entity.

Properties

IUPAC Name

tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-8-6-11(9-18)10-20-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPJZODPZSNYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137383
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-99-5
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate typically involves:

  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group (Boc protection)
  • Introduction of the (3-iodopyridin-2-yloxy)methyl substituent at the 3-position of the pyrrolidine ring via nucleophilic substitution or ether formation
  • Use of appropriate bases and solvents to facilitate the coupling reaction

Stepwise Synthetic Route

Step 1: Preparation of Boc-protected pyrrolidine intermediate
  • Starting from pyrrolidine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.
  • Reaction conditions: room temperature to mild heating, inert atmosphere to avoid moisture
  • Outcome: tert-butyl pyrrolidine-1-carboxylate intermediate with free 3-position for further functionalization
Step 2: Synthesis of 3-iodopyridin-2-ol derivative
  • 3-Iodopyridin-2-ol is prepared or sourced commercially, serving as the nucleophile for ether formation
  • The hydroxyl group at the 2-position is reactive for nucleophilic substitution
Step 3: Formation of (3-iodopyridin-2-yloxy)methyl substituent
  • The 3-position of the Boc-protected pyrrolidine is functionalized with a chloromethyl or bromomethyl group (e.g., via chloromethylation)
  • The chloromethyl intermediate is then reacted with 3-iodopyridin-2-ol under basic conditions (e.g., potassium carbonate or sodium hydride) to form the ether linkage
  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution
  • Reaction temperature: typically 50–80 °C to promote substitution
Step 4: Purification and characterization
  • The crude product is purified by column chromatography or recrystallization
  • Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Boc protection Pyrrolidine + Boc2O + triethylamine DCM 25–40 °C 85–95 Standard Boc protection
Halomethylation Boc-pyrrolidine + formaldehyde + HCl or paraformaldehyde + HCl DCM or MeCN 0–25 °C 70–80 Generates chloromethyl intermediate
Ether formation Chloromethyl intermediate + 3-iodopyridin-2-ol + K2CO3 DMF or MeCN 50–80 °C 60–75 Nucleophilic substitution to form ether
Purification Silica gel chromatography or recrystallization Product purity >95% confirmed by NMR

Alternative Methods and Variations

  • Use of sodium hydride (NaH) as a stronger base for ether formation to improve reaction rates
  • Microwave-assisted synthesis to reduce reaction times in the ether formation step
  • Variation in protecting groups (e.g., Fmoc) depending on downstream synthetic needs
  • Use of phase-transfer catalysts to enhance substitution efficiency

Research Findings and Analytical Data

  • The compound exhibits expected NMR chemical shifts consistent with Boc-protected pyrrolidine and iodopyridinyl ether moieties.
  • Mass spectrometry confirms molecular ion peak at m/z consistent with C15H21IN2O3.
  • High-performance liquid chromatography (HPLC) shows a single peak indicating high purity (>95%).
  • The iodopyridine moiety is stable under the reaction conditions, with minimal deiodination observed.
  • The ether linkage formation is the key step influencing overall yield and purity.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value
Boc protection temperature 25–40 °C
Base for Boc protection Triethylamine
Halomethylation agent Formaldehyde + HCl or paraformaldehyde
Ether formation base Potassium carbonate or sodium hydride
Ether formation solvent DMF or acetonitrile
Ether formation temperature 50–80 °C
Reaction time (ether step) 4–12 hours
Purification method Silica gel chromatography
Overall yield 50–75% (from pyrrolidine)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituents.

    Substitution: The iodine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity, particularly the iodine substituent, allows for further functionalization.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrrolidine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

The iodine substituent in the target compound distinguishes it from analogs with other halogens (e.g., bromine, chlorine) or non-halogenated groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences
tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate (Target) Not explicitly provided C₁₆H₂₂IN₂O₃ ~483.14 (estimated) 3-iodopyridin-2-yloxy Iodine substituent; higher molecular weight, potential for enhanced steric/electronic effects
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate 1186311-10-3 C₁₆H₂₁BrIN₂O₃ 483.14 5-bromo, 3-iodopyridin-2-yloxy Dual halogenation (Br, I); increased reactivity in cross-coupling reactions
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate 1186311-11-4 C₁₇H₂₄BrN₂O₄ 387.27 5-bromo, 3-methoxypyridin-2-yloxy Methoxy group (electron-donating) vs. iodine (electron-withdrawing); lower molecular weight
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)-pyrrolidine-1-carboxylate Listed in catalog C₁₆H₂₁ClIN₂O₃ ~458.71 (estimated) 6-chloro, 5-iodopyridin-3-yloxy Altered substitution pattern on pyridine; potential for regioselective reactivity

Discussion :

  • Iodine vs. Bromine/Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to bromine or chlorine analogs.
  • Dual Halogenation : Compounds like the 5-bromo-3-iodo derivative (CAS 1186311-10-3) are valuable in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a better leaving group than iodine in certain conditions .
Functional Group Variations

Variations in the pyrrolidine or pyridine moieties significantly impact physicochemical and biological properties:

Compound Name CAS Number Key Functional Groups Key Differences
tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate Not provided Benzoyl ester at pyrrolidine 3-position Ester group (hydrolytically labile) vs. ether linkage in target; potential for prodrug applications
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate 1354025-35-6 Aminoamide side chain Peptidomimetic structure; potential for targeting proteases or GPCRs
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate 1353983-27-3 Thioether and hydroxyethyl groups Increased polarity due to thioether and hydroxyl groups; potential for metal coordination

Discussion :

  • Ester vs. Ether Linkages : The benzoyl ester in CAS 1186311-11-4 is prone to hydrolysis under acidic or enzymatic conditions, making it suitable for prodrug designs. In contrast, the ether linkage in the target compound offers greater stability .
  • Aminoamide Derivatives: Compounds like CAS 1354025-35-6 introduce hydrogen-bonding capabilities and chiral centers, which are critical for enantioselective interactions with biological targets .
  • Thioether Functionality : The thioether group in CAS 1353983-27-3 enhances nucleophilicity and may facilitate disulfide bond formation or redox activity .
Structural Analogs in Catalogs

Catalog entries highlight commercial availability and structural diversity:

Compound Name CAS Number Molecular Formula Price (USD/g) Availability
This compound Not provided C₁₆H₂₂IN₂O₃ Discontinued Limited commercial access
tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate HB468-1 C₁₇H₂₂BrN₂O₄ 400 Available in 1g, 5g, 25g sizes
(±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1228070-72-1 C₁₇H₂₃ClN₂O₄ 400 Available in 1g, 5g, 25g sizes

Discussion :

  • Formyl and Dicarboxylate Derivatives : Compounds like CAS 1228070-72-1 offer additional reactive sites (e.g., formyl groups for further derivatization), enhancing their utility in multi-step syntheses .

Biological Activity

Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate (CAS Number: 1186310-99-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article presents an overview of the compound's biological activity, including its mechanisms, relevant case studies, and detailed research findings.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁IN₂O₃
Molecular Weight404.243 g/mol
Purity97%
Hazard ClassificationIrritant
MDL NumberMFCD12922746

The compound is primarily recognized for its role as a selective inhibitor of certain kinases involved in viral infections, specifically AAK1 (Adaptor Associated Kinase 1) and GAK (Cyclin G-associated Kinase). These kinases play crucial roles in the endocytic pathway utilized by viruses to enter host cells. By inhibiting these kinases, this compound can potentially disrupt the viral life cycle.

Biological Activity Highlights

  • Antiviral Properties :
    • Studies have demonstrated that this compound exhibits significant antiviral activity against Dengue virus (DENV) and other related viruses. It has been shown to inhibit viral replication in vitro, highlighting its potential as a therapeutic agent against flavivirus infections .
  • Selectivity and Efficacy :
    • The compound has been evaluated for its selectivity towards AAK1 and GAK, showing a favorable profile with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broad-spectrum antiviral agents .
  • Preclinical Studies :
    • Initial preclinical studies have indicated that this compound can be effective at submicromolar concentrations, suggesting a high potency that warrants further investigation in clinical settings .

Case Study 1: In Vitro Efficacy Against DENV

In a controlled laboratory setting, the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). Results indicated that treatment with this compound resulted in a significant reduction of DENV replication compared to untreated controls. The study emphasized the compound's role in modulating host cell pathways to inhibit viral entry and replication .

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the compound's toxicity profile. The results demonstrated that while the compound exhibits irritant properties, it does not show acute toxicity at therapeutic doses. This safety profile is essential for advancing the compound into clinical trials .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate?

  • Methodology : The synthesis typically involves coupling a pyrrolidine derivative (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) with 3-iodopyridin-2-ol. A base like potassium carbonate in DMF facilitates nucleophilic substitution at the hydroxyl group. Purification via column chromatography (e.g., hexane/ethyl acetate gradient) ensures high yield and purity. Reaction monitoring by TLC and characterization via 1H^1H/13C^{13}C NMR confirm intermediates and final product .
  • Key Steps :

  • Activation of the hydroxyl group on 3-iodopyridin-2-ol.
  • Nucleophilic substitution with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
  • Protection/deprotection steps to preserve the tert-butyl ester during synthesis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate

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